![molecular formula C14H26N2 B14254077 1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine CAS No. 245338-87-8](/img/structure/B14254077.png)
1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is a chiral compound with a unique structure that includes a cyclohexane ring and two pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid: A related compound with similar structural features but different functional groups.
(1S,2S)-Cyclohexane-1,2-diamine: A precursor in the synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine.
Uniqueness
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is unique due to its specific combination of a cyclohexane ring and two pyrrolidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and catalysis, where chiral compounds play a crucial role.
Propiedades
Número CAS |
245338-87-8 |
|---|---|
Fórmula molecular |
C14H26N2 |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]pyrrolidine |
InChI |
InChI=1S/C14H26N2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h13-14H,1-12H2/t13-,14-/m0/s1 |
Clave InChI |
DKGQFVMIVGPKRF-KBPBESRZSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)N2CCCC2)N3CCCC3 |
SMILES canónico |
C1CCC(C(C1)N2CCCC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
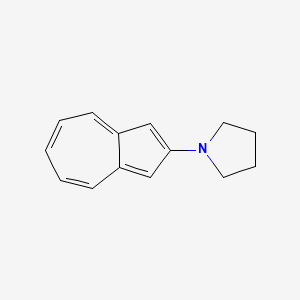
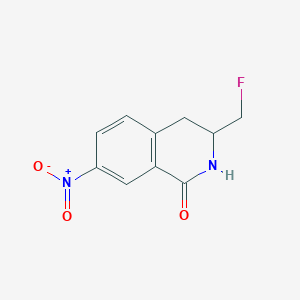
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
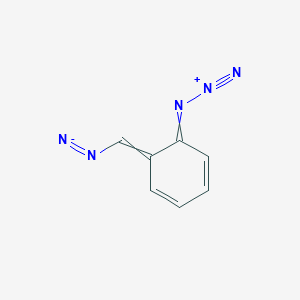
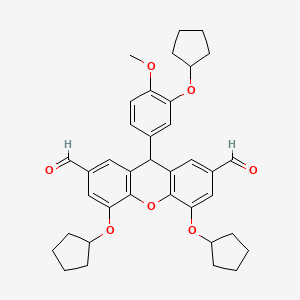

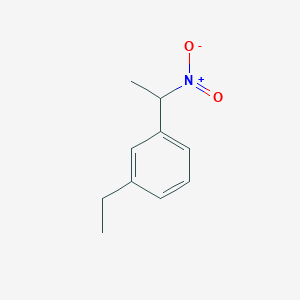
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

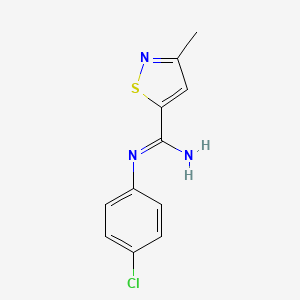
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)

